Acetamide, 2-((1-(9H-fluoren-2-yl)ethyl)thio)-, (+)-
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Overview
Description
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is a complex organic compound that features a fluorenyl group attached to an ethylmercapto group, which is further connected to an acetic acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid typically involves multiple steps, starting with the preparation of the fluorenyl precursor. One common method involves the reaction of fluorenone with ethylmercaptan under acidic conditions to form the fluorenyl-ethylmercapto intermediate. This intermediate is then reacted with acetic acid amide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the ethylmercapto group can form covalent bonds with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
(1-(2-Fluorenyl)-aethylsulfinyl)essigsaeure: This compound is similar in structure but contains a sulfinyl group instead of a mercapto group.
2-Acetylaminofluorene: A derivative of fluorene with an acetylamino group, known for its carcinogenic properties.
Uniqueness
(1-(2-Fluorenyl)-aethylmercapto)essigsaeureamid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
72353-19-6 |
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Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-2-yl)ethylsulfanyl]acetamide |
InChI |
InChI=1S/C17H17NOS/c1-11(20-10-17(18)19)12-6-7-16-14(8-12)9-13-4-2-3-5-15(13)16/h2-8,11H,9-10H2,1H3,(H2,18,19) |
InChI Key |
LJONPVWRZOUNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)SCC(=O)N |
Origin of Product |
United States |
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